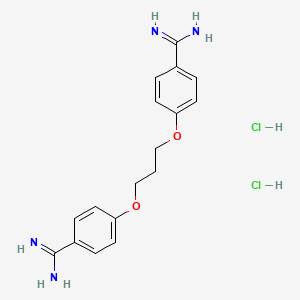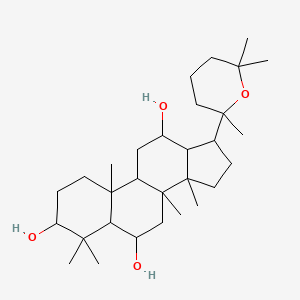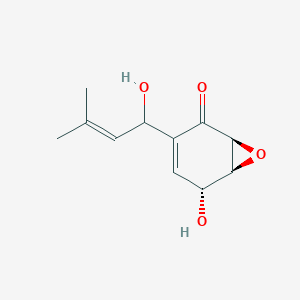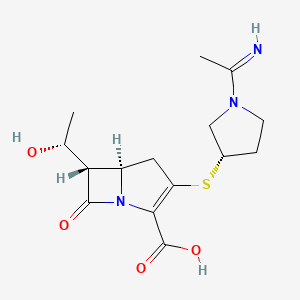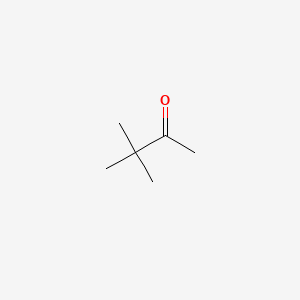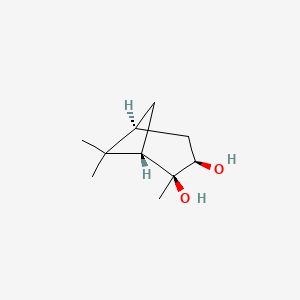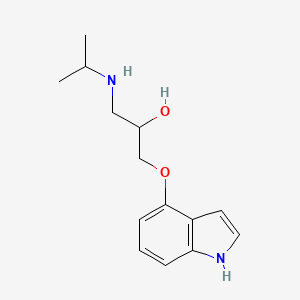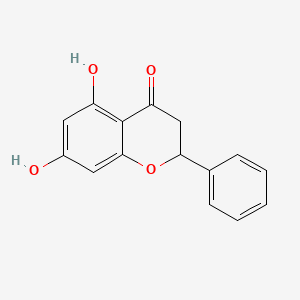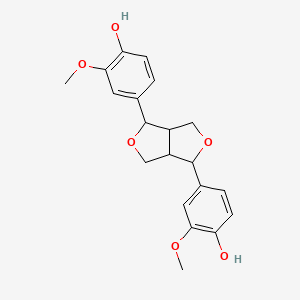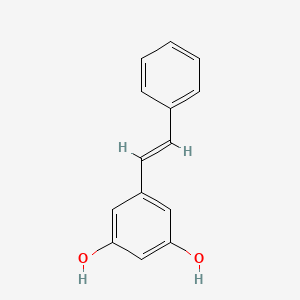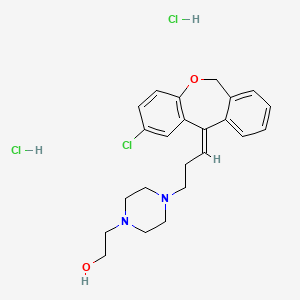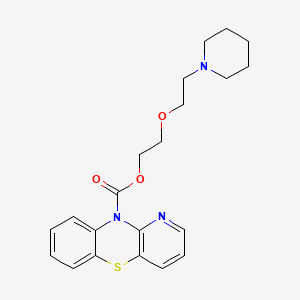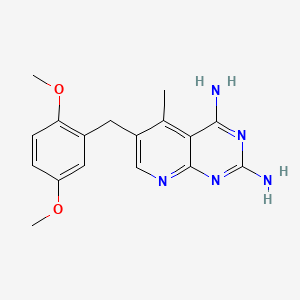
Piritrexim
Übersicht
Beschreibung
Piritrexim is a lipid-soluble inhibitor of dihydrofolate reductase, a key enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This compound has been investigated for its potential use in treating various types of cancer, including bladder cancer, urethral cancer, and transitional cell cancer of the renal pelvis and ureter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piritrexim can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzylamine with 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine. The reaction typically requires the use of acetic acid as a catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Piritrexim durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Dihydroderivate.
Substitution: Verschiedene substituierte this compound-Analoga.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung von Dihydrofolat-Reduktase-Inhibitoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellteilung und DNA-Synthese.
Industrie: Verwendet bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Wirkstoffforschung.
5. Wirkmechanismus
Piritrexim übt seine Wirkung aus, indem es die Dihydrofolat-Reduktase hemmt und so die Umwandlung von Dihydrofolat in Tetrahydrofolat verhindert. Diese Hemmung stört die Synthese von Thymidylat, Purinen und bestimmten Aminosäuren, was letztendlich zur Hemmung der DNA-Synthese und Zellteilung führt. Das primäre molekulare Ziel von this compound ist die Dihydrofolat-Reduktase, und seine Wirkung beinhaltet die Bindung an die aktive Stelle des Enzyms, wodurch dessen Aktivität blockiert wird .
Wirkmechanismus
Piritrexim is compared with other dihydrofolate reductase inhibitors such as methotrexate, trimetrexate, and trimethoprim:
Methotrexate: Unlike this compound, methotrexate is a water-soluble compound and can be polyglutamated within cells, leading to prolonged retention and activity.
Trimetrexate: Similar to this compound, trimetrexate is a lipid-soluble inhibitor but differs in its chemical structure and pharmacokinetics.
Trimethoprim: Primarily used as an antibacterial agent, trimethoprim has a different spectrum of activity compared to this compound.
Uniqueness of this compound: this compound’s lipid solubility allows it to rapidly enter tumor cells by passive diffusion, making it effective against certain types of cancer. Its inability to be polyglutamated distinguishes it from methotrexate, leading to different pharmacokinetic properties and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Piritrexim wird mit anderen Dihydrofolat-Reduktase-Inhibitoren wie Methotrexat, Trimetrexat und Trimethoprim verglichen:
Methotrexat: Im Gegensatz zu this compound ist Methotrexat eine wasserlösliche Verbindung und kann in Zellen polyglutamiert werden, was zu einer verlängerten Retention und Aktivität führt.
Trimetrexat: Ähnlich wie this compound ist Trimetrexat ein lipidlöslicher Inhibitor, unterscheidet sich jedoch in seiner chemischen Struktur und Pharmakokinetik.
Trimethoprim: Trimethoprim wird hauptsächlich als antibakterielles Mittel verwendet und hat ein anderes Wirkungsspektrum als this compound.
Einzigartigkeit von this compound: Die Lipidlöslichkeit von this compound ermöglicht es ihm, durch passive Diffusion schnell in Tumorzellen einzudringen, was es bei bestimmten Krebsarten wirksam macht. Seine Unfähigkeit, polyglutamiert zu werden, unterscheidet es von Methotrexat, was zu unterschiedlichen pharmakokinetischen Eigenschaften und therapeutischen Anwendungen führt .
Ähnliche Verbindungen:
- Methotrexat
- Trimetrexat
- Trimethoprim
Eigenschaften
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSSYDSOJBUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223032 | |
| Record name | Piritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-56-0 | |
| Record name | Piritrexim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piritrexim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piritrexim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRITREXIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


